molecular formula C16H20N4O2S B2725863 N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 923164-37-8

N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2725863
CAS RN: 923164-37-8
M. Wt: 332.42
InChI Key: VDCDOCKHXQCXND-UHFFFAOYSA-N
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Description

N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has shown potential in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Synthesis and Biological Activity

N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, due to its complex structure, is a compound that may exhibit a wide range of biological activities, as suggested by research into similar compounds. For instance, compounds with the thiazole core have been synthesized and evaluated for various biological activities. A study by Gull et al. (2016) on N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed significant activity for urease inhibition, suggesting potential applications in treating diseases related to urease activity. The urease inhibitory activity was attributed to the ability of these compounds to bind to the non-metallic active site of the urease enzyme, with structure-activity studies highlighting the importance of H-bonding for inhibition (Gull et al., 2016).

Antimicrobial Properties

The antimicrobial properties of thiazole-containing compounds have been explored in various studies. Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and found them to exhibit promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains. The compounds displayed minimum inhibition concentrations (MIC) of 4–16 μg/mL, suggesting their potential as antimicrobial agents (Rezki, 2016).

Anticancer Potential

The modification of thiazole-based structures has also been investigated for anticancer properties. A study by Xie et al. (2015) on derivatives of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea demonstrated potent antiproliferative activities against various cancer cell lines, with specific compounds showing significant inhibition of tumor growth in animal models. This suggests that modifying the thiazole core with different substituents could lead to effective anticancer agents with low toxicity (Xie et al., 2015).

Optoelectronic Applications

Beyond biological activities, thiazole derivatives have been explored for optoelectronic applications. Camurlu and Guven (2015) synthesized thiazole-based polythiophenes and investigated their optoelectronic properties, highlighting the potential of thiazole-containing compounds in electronic and photonic devices. The synthesized polymers exhibited optical band gaps suitable for various applications, demonstrating the versatility of thiazole compounds in material science (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10(2)17-14(21)8-13-9-23-16(19-13)20-15(22)18-12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDOCKHXQCXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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